(2R,3R)-2-amino-3-hydroxypentanoic acid
Description
(2R,3R)-2-Amino-3-hydroxypentanoic acid is a β-hydroxy amino acid characterized by a five-carbon backbone with amino (–NH2) and hydroxyl (–OH) groups at the C2 and C3 positions, respectively. Both chiral centers adopt the R configuration, making it a stereoisomer of interest in biochemistry and medicinal chemistry. Its molecular formula is C5H11NO3 (molecular weight: 133.14 g/mol). This compound is structurally analogous to threonine (C4 amino acid) but with an extended carbon chain.
Properties
Molecular Formula |
C5H11NO3 |
|---|---|
Molecular Weight |
133.15 g/mol |
IUPAC Name |
(2R,3R)-2-amino-3-hydroxypentanoic acid |
InChI |
InChI=1S/C5H11NO3/c1-2-3(7)4(6)5(8)9/h3-4,7H,2,6H2,1H3,(H,8,9)/t3-,4-/m1/s1 |
InChI Key |
LGVJIYCMHMKTPB-QWWZWVQMSA-N |
SMILES |
CCC(C(C(=O)O)N)O |
Isomeric SMILES |
CC[C@H]([C@H](C(=O)O)N)O |
Canonical SMILES |
CCC(C(C(=O)O)N)O |
sequence |
X |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Stereochemical and Functional Differences
- vs. Threonine: The (2R,3R) configuration distinguishes it from L-threonine (2S,3R), altering its interaction with enzymes like aminopeptidases. The extended carbon chain may influence substrate specificity in biological systems.
- vs. 3-Hydroxyleucine : The additional methyl group at C4 in 3-hydroxyleucine increases hydrophobicity, making it suitable for peptide modifications .
- vs. Threo-β-hydroxynorvaline: Stereoisomerism at C2 (R vs. S) affects binding to chiral receptors or enzymes, as seen in studies on bacterial growth inhibition .
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